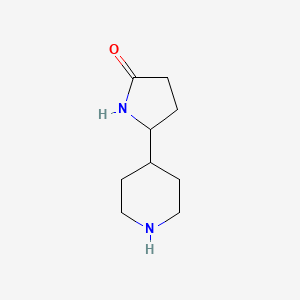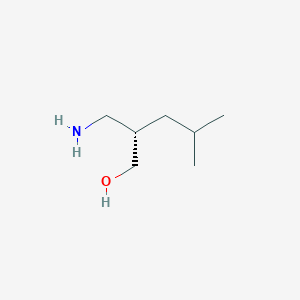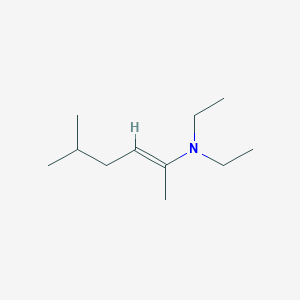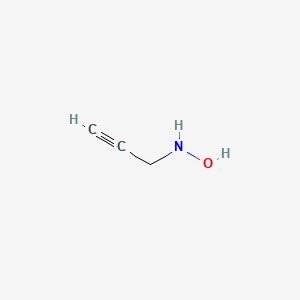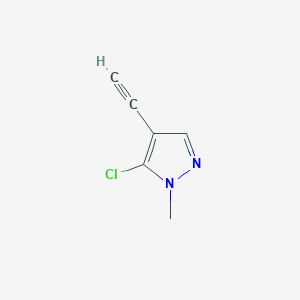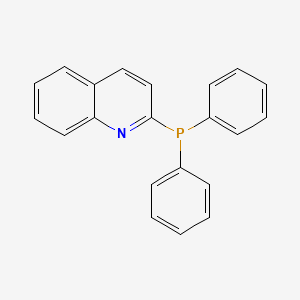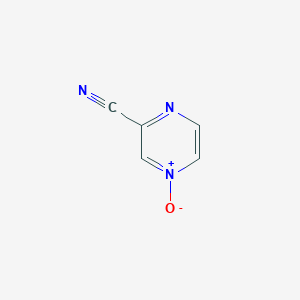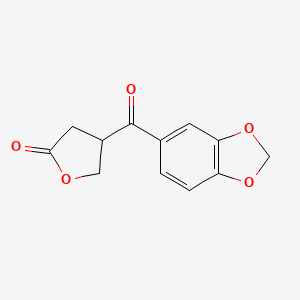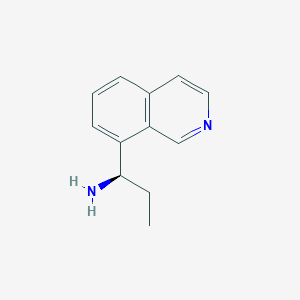
(R)-1-(Isoquinolin-8-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Isoquinolin-8-yl)propan-1-amine is a chiral amine compound that features an isoquinoline ring. Compounds containing isoquinoline structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinolin-8-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral amine precursor.
Reaction Conditions: The reaction conditions often involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques to ensure the correct stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Large-Scale Synthesis: Utilizing batch reactors or continuous flow reactors.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-pressure hydrogenation or enzymatic resolution.
化学反応の分析
Types of Reactions
®-1-(Isoquinolin-8-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could introduce various functional groups onto the isoquinoline ring.
科学的研究の応用
Chemistry
In chemistry, ®-1-(Isoquinolin-8-yl)propan-1-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, compounds with isoquinoline structures are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
In the industry, such compounds might be used in the synthesis of pharmaceuticals or as intermediates in the production of other chemicals.
作用機序
The mechanism of action of ®-1-(Isoquinolin-8-yl)propan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
(S)-1-(Isoquinolin-8-yl)propan-1-amine: The enantiomer of the compound.
1-(Isoquinolin-8-yl)ethanamine: A similar compound with a different alkyl chain length.
1-(Isoquinolin-8-yl)butan-1-amine: Another similar compound with a longer alkyl chain.
Uniqueness
®-1-(Isoquinolin-8-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
(1R)-1-isoquinolin-8-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c1-2-12(13)10-5-3-4-9-6-7-14-8-11(9)10/h3-8,12H,2,13H2,1H3/t12-/m1/s1 |
InChIキー |
XEQQZXXGELZPFW-GFCCVEGCSA-N |
異性体SMILES |
CC[C@H](C1=CC=CC2=C1C=NC=C2)N |
正規SMILES |
CCC(C1=CC=CC2=C1C=NC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



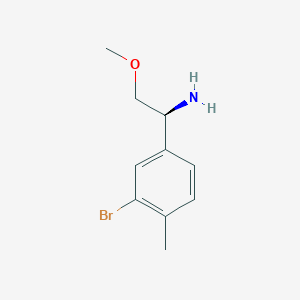
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
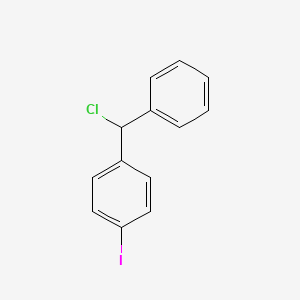
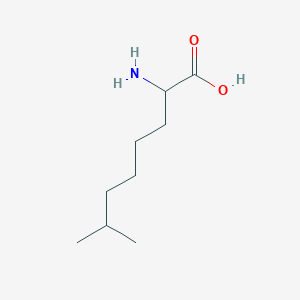
![6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12975482.png)
